(R)-6-(3-羟基吡咯烷-1-基)吡啶并嘧啶-3-羧酸乙酯

描述

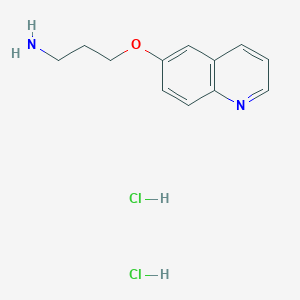

Ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It holds immense potential for scientific research due to its unique structure. This compound finds diverse applications including drug discovery, medicinal chemistry, and neuropharmacology.

Molecular Structure Analysis

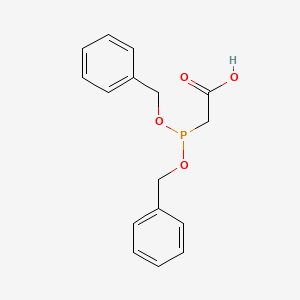

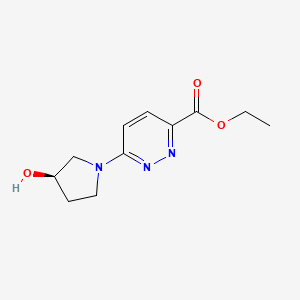

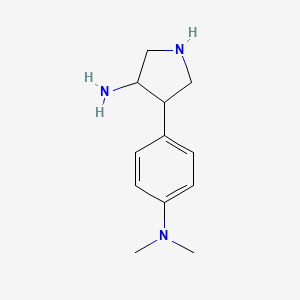

The molecular structure of ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate contributes to its potential applications in various fields. The molecule consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylate ester group and a hydroxypyrrolidine group . The spatial arrangement of these groups, particularly the ®-configuration, may influence its chemical properties and biological activity.Chemical Reactions Analysis

The specific chemical reactions involving ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not provided in the available resources. Its reactivity would be influenced by the functional groups present in the molecule, including the ester, the secondary amine in the pyrrolidine ring, and the aromatic pyridazine ring .科学研究应用

医药应用

吡啶并嘧啶衍生物已被发现具有广泛的药理活性。 它们被认为是cGMP磷酸二酯酶(PDE)、醛糖还原酶等酶的选择性抑制剂,并用于预防糖尿病患者的视网膜病变、神经病变和白内障形成等并发症 .

光学材料

一些吡啶并嘧啶衍生物因其独特的化学性质而被用于光学材料的开发 .

催化

农用化学品

在农业中,吡啶并嘧啶衍生物因其植物生长调节作用而被使用,据报道具有除草活性 .

药物化学

吡啶并嘧啶骨架被认为是药物化学中的“优先结构”,通常用作药物发现计划中的核心骨架 .

药效团开发

大量的研究文章和专利描述了吡啶并嘧啶衍生物的药理活性,导致了基于其核的几种药物 .

抗菌和抗癌活性

吡啶并嘧啶衍生物因其抗菌、抗真菌、抗疟疾、抗癌和抗结核活性而在药物化学中非常宝贵 .

农业化学

作用机制

The mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is not yet fully understood. However, it is believed to involve the formation of a complex between the hydroxyl group on the side chain and the pyridazine core. This complex is thought to be stabilized by hydrogen bonding and electrostatic interactions between the two components. The complex is then thought to undergo a series of conformational changes, which allow the hydroxyl group to interact with other molecules and catalyze the desired reaction.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not yet fully understood. However, it has been suggested that ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate may have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to inhibit the growth of certain bacteria and to reduce the levels of certain enzymes in the body.

实验室实验的优点和局限性

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a versatile compound that can be used as a starting material for a variety of synthetic transformations and as a building block for the synthesis of pharmaceuticals and other compounds. It is also relatively inexpensive and easy to obtain. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to form complexes with other molecules.

未来方向

The potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in scientific research are vast. Further research is needed to understand the mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate and its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate and to develop efficient methods for its use in laboratory experiments. Finally, further research is needed to explore the potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in the synthesis of drugs and other organic compounds.

安全和危害

The safety and hazards associated with ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

属性

IUPAC Name |

ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXJSLNZVWUTQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)